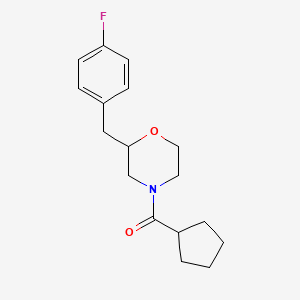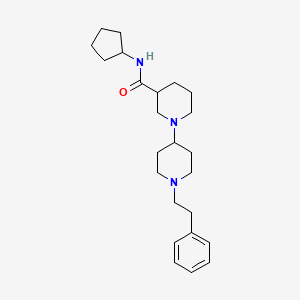
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine, also known as FC-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which leads to an increase in the activity of the receptor. This increase in activity leads to an increase in the activity of the neurotransmitter system, which can have a range of effects depending on the specific receptor subtypes that are modulated.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its modulation of the GABA-A receptor. This modulation can lead to changes in the activity of the neurotransmitter system, which can have a range of effects on the body. For example, this compound has been found to have anxiolytic effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders. It has also been found to have anticonvulsant effects, which suggests that it may have potential as a treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine has several advantages and limitations for lab experiments. One advantage is its high purity, which makes it suitable for use in a range of experiments. Another advantage is its specificity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is that this compound is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are many future directions for the research of 4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine. One direction is to further investigate its potential applications in the treatment of neurological disorders such as anxiety and epilepsy. Another direction is to explore its potential as a tool for studying the GABA-A receptor and the role it plays in neurotransmitter activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine involves the reaction of 4-fluorobenzylamine with cyclopentanone in the presence of morpholine and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form this compound. This method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
4-(cyclopentylcarbonyl)-2-(4-fluorobenzyl)morpholine has been found to have potential applications in scientific research. It has been shown to bind to a specific site on the GABA-A receptor, which is important in the regulation of neurotransmitter activity in the brain. This binding has been found to modulate the activity of the receptor, leading to changes in the activity of the neurotransmitter system. This modulation has been found to have potential applications in the treatment of neurological disorders such as anxiety and epilepsy.
Propriétés
IUPAC Name |
cyclopentyl-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c18-15-7-5-13(6-8-15)11-16-12-19(9-10-21-16)17(20)14-3-1-2-4-14/h5-8,14,16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMDZRVOLQRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(3-oxo-3-{2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B6088885.png)
![3-(4-bromophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6088888.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
![N-ethyl-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B6088893.png)
![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6088937.png)

![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)

![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)